1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrazole ring, and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyridine Ring: The pyridine ring is synthesized with specific substitutions at the 3 and 5 positions using chlorination and trifluoromethylation reactions.
Pyrazole Ring Formation: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Piperazine Coupling: The piperazine moiety is coupled with the ethanone group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to active sites or allosteric sites.
Receptors: Interaction with cellular receptors, potentially affecting signal transduction pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]methanone
- 1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]propanone
Uniqueness
1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5O3S/c1-10(25)22-2-4-23(5-3-22)28(26,27)12-8-21-24(9-12)14-13(16)6-11(7-20-14)15(17,18)19/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVBUZFKLOWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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